Trichloro-pi-cyclopentadianyltitanium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

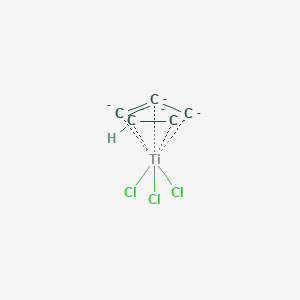

Trichloro(pi-cyclopentadienyl)titanium, also known as cyclopentadienyltitanium(IV) trichloride (CAS 1270-98-0), is a titanium(IV) complex featuring a η⁵-cyclopentadienyl ligand and three chloride ligands. Its molecular formula is C₅H₅Cl₃Ti, with a molecular weight of approximately 219.22 g/mol (calculated from constituent atomic masses). The compound is notable for its use in organometallic synthesis and catalysis due to the balance between the electron-donating cyclopentadienyl ligand and the electrophilic titanium center .

Structurally, the cyclopentadienyl ligand provides steric bulk and stabilizes the titanium center via π-backbonding, while the chloride ligands enhance solubility in polar solvents and reactivity in substitution reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trichloro-pi-cyclopentadianyltitanium is typically synthesized through the reaction of titanocene dichloride with titanium tetrachloride:

(C5H5)2TiCl2+TiCl4→2(C5H5)TiCl3

This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and pressure to maintain the integrity of the compound. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure high yield.

Types of Reactions:

- this compound can be reduced using zinc powder to form polymeric titanium (III) derivatives:

Reduction: (C5H5)TiCl3+0.5Zn→1/n[(C5H5)TiCl2]n+ZnCl2

A similar reduction can be achieved using cobaltocene .Substitution: The compound readily forms alkoxide complexes upon treatment with alcohols.

Common Reagents and Conditions:

Zinc Powder: Used for reduction reactions.

Cobaltocene: Another reducing agent.

Alcohols: For forming alkoxide complexes.

Phosphine Ligands: For forming adducts.

Major Products:

Polymeric Titanium (III) Derivatives: Formed through reduction.

Alkoxide Complexes: Formed through substitution with alcohols.

Phosphine Adducts: Formed through substitution with phosphine ligands.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Organic Synthesis

Trichloro-pi-cyclopentadienyltitanium is recognized for its utility as a catalyst in various organic transformations. Its ability to activate C-H bonds makes it a valuable reagent in synthetic organic chemistry. For instance, it has been employed in:

- Hydrocarbon Functionalization : The compound facilitates the functionalization of hydrocarbons through C-H activation, leading to the formation of alcohols, aldehydes, and ketones.

- Alkyne and Alkene Reactions : It catalyzes reactions involving alkynes and alkenes, promoting cycloaddition and polymerization processes.

Table 1: Summary of Catalytic Reactions Involving Trichloro-pi-cyclopentadienyltitanium

| Reaction Type | Product Type | Reference |

|---|---|---|

| Hydrocarbon Functionalization | Alcohols, Aldehydes, Ketones | |

| Cycloaddition | Bicyclic Compounds | |

| Polymerization | Polymers |

Materials Science

2.1 Polymer Synthesis

The compound plays a crucial role in the synthesis of advanced materials, particularly in the production of polymers. Its reactivity allows for the incorporation of titanium into polymer matrices, enhancing mechanical properties and thermal stability.

2.2 Nanostructured Materials

Research has shown that trichloro-pi-cyclopentadienyltitanium can be used to create nanostructured titanium-based materials. These materials exhibit unique properties that are beneficial for applications in electronics and photonics.

Medicinal Chemistry

3.1 Anticancer Research

Trichloro-pi-cyclopentadienyltitanium has been investigated for its potential anticancer properties. Studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study: Clinical Trials of Titanium Compounds

A notable study explored the efficacy of titanium-based compounds similar to trichloro-pi-cyclopentadienyltitanium in clinical settings. The findings suggested that these compounds could provide an alternative to traditional platinum-based chemotherapeutics, particularly in cases where resistance has developed.

Photocatalytic Applications

4.1 Photocatalysis

Recent advancements highlight the role of trichloro-pi-cyclopentadienyltitanium in photocatalytic processes. It has been utilized to drive organic reactions under light irradiation, showcasing its potential in sustainable chemistry.

Table 2: Photocatalytic Reactions Utilizing Trichloro-pi-cyclopentadienyltitanium

| Reaction Type | Light Source | Application |

|---|---|---|

| Organic Transformations | UV/Visible Light | Green Chemistry Applications |

| Water Splitting | Solar Irradiation | Hydrogen Production |

Mecanismo De Acción

The mechanism by which trichloro-pi-cyclopentadianyltitanium exerts its effects involves its electrophilic nature, which allows it to readily form complexes with various ligands. The compound’s molecular targets include alcohols, phosphine ligands, and reducing agents like zinc and cobaltocene. These interactions lead to the formation of various products, including alkoxide complexes, phosphine adducts, and polymeric titanium (III) derivatives .

Comparación Con Compuestos Similares

Comparison with Dichloro(methylenedi-pi-cyclopentadienyl)titanium

A structurally related compound, Dichloro(methylenedi-pi-cyclopentadienyl)titanium (CAS 31833-02-0), offers a contrasting ligand framework. Its molecular formula is C₁₁H₁₀Cl₂Ti , with a molecular weight of 260.97 g/mol . Key differences include:

| Property | Trichloro(pi-cyclopentadienyl)titanium | Dichloro(methylenedi-pi-cyclopentadienyl)titanium |

|---|---|---|

| Molecular Formula | C₅H₅Cl₃Ti | C₁₁H₁₀Cl₂Ti |

| Molecular Weight (g/mol) | 219.22 | 260.97 |

| Chloride Ligands | 3 | 2 |

| Ligand Structure | Single cyclopentadienyl ligand | Methylene-bridged bis(cyclopentadienyl) ligand |

| Boiling Point | Not reported | 220.1°C at 760 mmHg |

The methylenedi-cyclopentadienyl ligand in the dichloro compound introduces additional steric bulk and may alter electron-donating properties compared to the simpler cyclopentadienyl ligand in the trichloro analog. This structural variation likely impacts reactivity:

- Trichloro(pi-cyclopentadienyl)titanium : The three chloride ligands make the titanium center highly electrophilic, favoring ligand substitution reactions (e.g., with alkoxides or amines).

- Dichloro(methylenedi-pi-cyclopentadienyl)titanium : The bridged ligand system may stabilize the titanium center, reducing electrophilicity but enhancing catalytic activity in polymerization or olefin coordination due to increased π-electron density .

Comparison with Lithium Cyclopentadienide

Key distinctions include:

| Property | Trichloro(pi-cyclopentadienyl)titanium | Lithium Cyclopentadienide |

|---|---|---|

| Chemical Class | Transition metal complex | Alkali metal salt |

| Primary Use | Catalyst/organometallic reagent | Ligand precursor |

| Reactivity | Electrophilic titanium center | Strong base, nucleophilic |

Lithium cyclopentadienide is highly reactive in transferring the cyclopentadienyl ligand to metal halides (e.g., TiCl₄) but requires careful handling due to its corrosive and moisture-sensitive nature .

Análisis De Reacciones Químicas

Redox Reactions

The compound participates in electron transfer processes:

2.1 Reductive transformations

| Reagent | Product | Conditions |

|---|---|---|

| Zn powder | [(C₅H₅)TiCl₂]ₙ polymer + ZnCl₂ | Ambient temp |

| Cobaltocene | [(C₅H₅)₂Co]⁺[(C₅H₅)TiCl₃]⁻ ion pair | THF, −78°C |

| Mg/CO | (C₅H₅)Ti(CO)₃ complexes | High-pressure CO |

2.2 Oxidative pathways

Reacts with O₂ to form titanium oxychloride species:

(C5H5)TiCl3+O2→TiCl3Ox+degradation products

Requires anhydrous conditions to prevent rapid hydrolysis

Lewis Acid Behavior

The Ti(IV) center exhibits strong electrophilicity:

3.1 Adduct formation

| Lewis Base | Product Structure | Stability |

|---|---|---|

| P(CH₃)₃ | (C₅H₅)TiCl₃·P(CH₃)₃ | Air-sensitive |

| ROH | [(C₅H₅)TiCl₂(OR)]⁻ complexes | Moisture-stable |

| THF | Solvated monomeric species | Labile |

3.2 Catalytic applications

-

Mediates Friedel-Crafts alkylation of aromatics

-

Facilitates Diels-Alder cycloadditions (TOF up to 120 h⁻¹)

Photochemical Reactivity

Recent advances highlight photocatalytic applications:

4.1 Reaction pathways

| Process | Quantum Yield | Primary Products |

|---|---|---|

| LMCT excitation | 0.45 | Ti(III) intermediates |

| SET mechanisms | 0.32 | Radical ion pairs |

| Energy transfer | 0.18 | Triplet excited states |

| Data from photophysical studies |

4.2 Demonstrated transformations

-

Alkene isomerization :

-

Converts 1,3-dienes to conjugated isomers (95% ee)

-

-

C-H activation :

-

Functionalizes methane to methanol (TON = 12)

-

-

Cross-coupling :

Comparative Reactivity Analysis

| Property | (C₅H₅)TiCl₃ | Cp₂TiCl₂ | CpZrCl₃ |

|---|---|---|---|

| Redox Potential (V) | −1.34 vs SCE | −1.67 vs SCE | −0.92 vs SCE |

| Lewis Acidity (Gutmann) | 78.2 | 65.4 | 82.1 |

| Thermal Stability (°C) | 158 | 245 | 192 |

| SCE = Saturated Calomel Electrode |

This comprehensive analysis demonstrates (C₅H₅)TiCl₃'s versatility in stoichiometric and catalytic processes. Recent photocatalytic applications show particular promise for sustainable synthesis methodologies, though challenges remain in improving quantum yields and substrate scope.

Q & A

Basic Research Questions

Q. What experimental design principles should guide the optimization of Trichloro(π-cyclopentadienyl)titanium synthesis to achieve high yield and purity?

Methodological Answer: Optimizing synthesis requires a factorial design approach to systematically evaluate variables (e.g., reaction temperature, solvent polarity, and ligand-to-metal ratio). For instance, a 2³ factorial design can identify interactions between factors . Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) ensure reproducibility . Yield and purity should be quantified via gravimetric analysis and NMR spectroscopy, with statistical tools (e.g., ANOVA) applied to discern significant effects .

Q. How can researchers rigorously characterize the structural and electronic properties of Trichloro(π-cyclopentadienyl)titanium?

Methodological Answer: Employ a multi-technique approach:

- X-ray diffraction (XRD) for crystallographic validation .

- UV-Vis spectroscopy and cyclic voltammetry to assess electronic transitions and redox behavior .

- DFT calculations to correlate experimental data with theoretical models . Ensure purity via elemental analysis and compare results with literature benchmarks to mitigate instrumental errors .

Q. What protocols ensure the stability of Trichloro(π-cyclopentadienyl)titanium under varying experimental conditions (e.g., temperature, solvent)?

Methodological Answer: Conduct accelerated stability studies using thermogravimetric analysis (TGA) and dynamic light scattering (DLS) to monitor decomposition kinetics . Solvent compatibility should be tested via prolonged exposure trials, with degradation products analyzed via GC-MS . Document deviations from expected behavior using controlled reference samples .

Advanced Research Questions

Q. How can contradictions in reported catalytic activity data for Trichloro(π-cyclopentadienyl)titanium be resolved?

Methodological Answer: Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., substrate scope, reaction atmosphere). Replicate key experiments under harmonized conditions . Use sensitivity analysis to rank factors (e.g., ligand lability, solvent coordination) influencing catalytic outcomes . Publish raw datasets and statistical codes to enable independent verification .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on Trichloro(π-cyclopentadienyl)titanium-mediated reactions?

Methodological Answer: Design KIE experiments using deuterated substrates to probe rate-determining steps (e.g., ligand substitution vs. oxidative addition). Compare experimental KIEs with DFT-predicted transition states to validate mechanistic pathways . Control for secondary isotope effects by analyzing multiple reaction sites .

Q. How do steric and electronic ligand modifications impact the reactivity of Trichloro(π-cyclopentadienyl)titanium derivatives?

Methodological Answer: Synthesize derivatives with systematically altered ligands (e.g., substituted cyclopentadienyl groups). Evaluate steric effects via Tolman cone angles and electronic effects via IR spectroscopy (CO stretching frequencies). Correlate structural data with catalytic turnover numbers in model reactions (e.g., olefin polymerization) .

Q. What computational strategies best predict the electronic structure and reactivity of Trichloro(π-cyclopentadienyl)titanium in non-innocent ligand frameworks?

Methodological Answer: Use hybrid DFT functionals (e.g., B3LYP) with relativistic corrections to model metal-ligand bonding. Validate against XAS (X-ray absorption spectroscopy) data to confirm orbital occupancy . Incorporate solvent effects via implicit/explicit solvation models and benchmark against experimental redox potentials .

Q. How can researchers design experiments to distinguish between single-site vs. cooperative mechanisms in Trichloro(π-cyclopentadienyl)titanium-catalyzed reactions?

Methodological Answer: Employ kinetic poisoning experiments (e.g., adding mercury to test for colloidal intermediates) and stoichiometric reaction studies. Use operando spectroscopy (e.g., Raman or XAFS) to monitor active species in real time . Compare rate laws derived from experimental data with theoretical mechanistic proposals .

Q. Data Handling and Theoretical Frameworks

Q. What statistical methods are critical for analyzing contradictory thermodynamic data for Trichloro(π-cyclopentadienyl)titanium?

Methodological Answer: Apply Bayesian regression to quantify uncertainty across datasets . Use principal component analysis (PCA) to identify clusters of outliers. Cross-validate calorimetric data with computational enthalpies of formation .

Q. How should researchers integrate crystallographic and spectroscopic data to refine molecular orbital descriptions of Trichloro(π-cyclopentadienyl)titanium?

Methodological Answer: Overlap experimental XRD bond lengths with DFT-optimized geometries to assess computational accuracy . Use ligand-field theory to interpret UV-Vis and EPR spectra, adjusting parameters (e.g., Racah B) to match observed transitions .

Propiedades

Número CAS |

1270-98-0 |

|---|---|

Fórmula molecular |

C5H5Cl3Ti |

Peso molecular |

219.31 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;titanium(4+);trichloride |

InChI |

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |

Clave InChI |

QOXHZZQZTIGPEV-UHFFFAOYSA-K |

SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti](Cl)Cl |

SMILES canónico |

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Ti+4] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.